molecular formula C9H7N3O3 B8803467 5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid

5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid

Cat. No.: B8803467
M. Wt: 205.17 g/mol
InChI Key: IVSIPEVYRLVPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-1-phenyl-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-oxo-1-phenyl-4H-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H7N3O3/c13-8(14)7-10-9(15)12(11-7)6-4-2-1-3-5-6/h1-5H,(H,13,14)(H,10,11,15)

InChI Key

IVSIPEVYRLVPPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)NC(=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2,5-dihydro-5-oxo-1-phenyl-1h-1,2,4-triazole-3-carboxylate (300.0 mg, 1.4 mmol) was mixed with MeOH (4.5 mL, 110 mmol) and water (0.5 mL, 30 mmol) at room temperature, then treated with LiOH monohydrate (0.1 g, 2.7 mmol) at room temperature overnight. The mixture was concentrated and the resulting residue was acidified to pH˜1 with 1N aqueous HCl. The resulting solids were filtered and rinsed with water, then dried in vacuo to give the title compound as a yellowish solid (185 mg), which was used without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
0.1 g
Type
reactant
Reaction Step Two

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